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molecular formula C5H3Cl3N2 B168368 4,5,6-Trichloro-2-methylpyrimidine CAS No. 1780-28-5

4,5,6-Trichloro-2-methylpyrimidine

Cat. No. B168368
M. Wt: 197.45 g/mol
InChI Key: MLXZCYRURHJFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05163995

Procedure details

A solution containing 38 g (0.17 mol) of 2-methyl-4,5,6-trichloropyrimidine in 200 ml of methanol was cooled in an ice bath to 10`-15° C. and sodium methoxide as a 25 percent solution in methanol was added slowly with stirring until the starting pyrimidine could no longer be detected by GLC analysis. Water was then added and the resulting mixture was extracted with methylene chloride. Removal of the solvent and other volatiles from the extract by evaporation under reduced pressure left the title compound as a white powder melting at 77°-78° C.
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[C:4]([Cl:10])[N:3]=1.[CH3:11][O-:12].[Na+].N1C=CC=NC=1.O>CO>[Cl:10][C:4]1[C:5]([Cl:9])=[C:6]([O:12][CH3:11])[N:7]=[C:2]([CH3:1])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
CC1=NC(=C(C(=N1)Cl)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Removal of the solvent and other volatiles from the
EXTRACTION
Type
EXTRACTION
Details
extract by evaporation under reduced pressure
WAIT
Type
WAIT
Details
left the title compound as a white powder melting at 77°-78° C.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=C1Cl)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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